Dibutylammonium acetate is a quaternary ammonium compound with the chemical formula CHN·CHO. It is commonly encountered as a colorless to pale yellow liquid and is characterized by its distinctive odor. The compound is soluble in water and is often used in various chemical applications due to its properties as an ion-pair reagent. Its molecular weight is approximately 189.30 g/mol, and it is recognized by the CAS number 19070-91-8. Dibutylammonium acetate is primarily utilized in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) as an ion-pairing agent, which enhances the separation of analytes in complex mixtures .
Here are some sources for further information on Dbaa as an ion-pairing agent:
Here is a source for further information on Dbaa in MS analysis:
Additionally, dibutylammonium acetate can react with strong acids to form corresponding salts and may also engage in exchange reactions with other ions present in solution, demonstrating its versatility as a reagent .
Dibutylammonium acetate can be synthesized through several methods:
Dibutylammonium acetate has several notable applications:
Studies on the interactions of dibutylammonium acetate with biological membranes have revealed its capacity to alter membrane permeability and fluidity. This property makes it a candidate for further research into drug delivery mechanisms and cellular uptake processes. Interaction studies have indicated that dibutylammonium acetate may facilitate the transport of hydrophobic drugs across lipid membranes, enhancing their therapeutic efficacy .
Dibutylammonium acetate shares structural similarities with other quaternary ammonium compounds and amine derivatives. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Triethylamine | CHN | Commonly used as a base; less hydrophobic than dibutylammonium acetate |
Tetrabutylammonium bromide | CHBrN | Larger alkyl groups; used for phase transfer catalysis |
Dimethylformamide | CHN | Solvent properties; less basic than dibutylammonium acetate |
Benzalkonium chloride | CHClN | Antimicrobial properties; used as a disinfectant |
Uniqueness: Dibutylammonium acetate's unique combination of hydrophobicity and ionic characteristics makes it particularly effective as an ion-pair reagent in analytical applications, distinguishing it from similar compounds that may not exhibit the same level of solubility or interaction with organic molecules .
Dibutylammonium acetate was first synthesized in the late 20th century as part of efforts to develop volatile ion-pairing agents compatible with mass spectrometry. Traditional ion-pair reagents like trifluoroacetic acid (TFA) and tetraethylammonium acetate (TEAA) often caused instrument contamination and signal suppression. DBAA addressed these issues by offering improved volatility and reduced adduct formation, enabling its adoption in high-performance ion-pair chromatography (HPIPC) by the early 2000s.
The compound gained prominence in proteomics and metabolomics for separating nucleotides, oligonucleotides, and carbohydrate fragments. For instance, DBAA-based mobile phases resolved adenosine triphosphate (ATP) from isobaric interferents such as deoxyguanosine diphosphate (dGTP) with superior peak shapes compared to TEAA. Its synthesis involves a straightforward neutralization reaction:
$$
\text{C}8\text{H}{19}\text{N} + \text{C}2\text{H}4\text{O}2 \rightarrow \text{C}{10}\text{H}{23}\text{NO}2 + \text{H}_2\text{O}
$$
This simplicity facilitated industrial-scale production, with manufacturers like TCI Chemicals and Sigma-Aldrich offering 0.5 M aqueous solutions optimized for LC-MS.
Recent studies focus on DBAA’s role in binary ionic liquid (IL) systems. When mixed with water, DBAA exhibits temperature-dependent density ($$\rho = 0.9896 \, \text{g/cm}^3$$ at 298 K) and conductivity ($$\kappa = 12.3 \, \text{mS/cm}$$ at 313 K), making it suitable for green chemistry applications. Researchers also explore its interactions with biomolecules: DBAA forms ion pairs with quaternary ammonium groups, stabilizing oligonucleotides during electrospray ionization.
Emerging applications include:
Dibutylammonium acetate is synthesized through a fundamental acid-base neutralization reaction between dibutylamine and acetic acid [1] [2]. The reaction follows classical acid-base chemistry principles where the secondary amine acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid [3] [4]. The stoichiometric reaction proceeds according to the following equation:
C₈H₁₉N + CH₃COOH → [(C₄H₉)₂NH₂]⁺[CH₃COO]⁻
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of dibutylamine attacking the acidic hydrogen of acetic acid [5] [6]. This proton transfer results in the formation of a dibutylammonium cation and an acetate anion, which subsequently associate to form the ionic salt dibutylammonium acetate [7].
The neutralization process is exothermic and typically proceeds rapidly at room temperature [4] [8]. Research indicates that the reaction temperature can be maintained between 30-60°C for optimal reaction conditions [4]. The molar ratio of reactants is critical, with slight excess of the amine component recommended to ensure complete neutralization [4].
The formation of dibutylammonium acetate involves the stabilization of the ammonium ion through electrostatic interactions with the acetate counterion [1] [9]. The quaternary ammonium structure formed exhibits enhanced stability compared to the parent amine due to the permanent positive charge independent of solution pH [10].
Parameter | Value | Units |
---|---|---|
Molecular Weight | 189.30 | g/mol [11] [12] |
Reaction Temperature | 30-60 | °C [4] |
Stoichiometric Ratio (Amine:Acid) | 1.01-1.20 | mol/mol [4] |
Physical State | Colorless liquid | - [13] |
Industrial production of dibutylammonium acetate follows established protocols for quaternary ammonium salt synthesis [14] [10]. The manufacturing process begins with the preparation of high-purity starting materials, where both dibutylamine and acetic acid should possess technical grade purity or higher [4].
The industrial synthesis protocol involves controlled addition of reactants in specialized reaction vessels equipped with temperature control and mixing capabilities [4]. The process typically employs a continuous or semi-continuous approach where dibutylamine and acetic acid are fed simultaneously or sequentially into the reaction system [4].
A documented industrial preparation method involves mixing 84.67 milliliters of dibutylamine with 28.68 milliliters of acetic acid in 800 milliliters of high-performance liquid chromatography grade water [2]. The mixture is stirred continuously for three hours until a clear colorless solution is obtained [2]. The resulting solution is then transferred to a volumetric flask and diluted to the final volume with high-performance liquid chromatography water [2].
Process Variable | Optimal Range | Impact on Yield |
---|---|---|
Reaction Time | 2-3 hours | Complete conversion [2] |
Temperature Control | 30-60°C | Reaction rate optimization [4] |
Mixing Intensity | Continuous stirring | Homogeneous product formation [2] |
Water Content | Minimal initial water | Product purity [4] |
The industrial process emphasizes the absence of both water and catalysts during the initial neutralization step to maximize product purity [4]. This approach minimizes side reactions and ensures consistent product quality across production batches [4].
Purification of dibutylammonium acetate requires specialized techniques due to its ionic nature and high water solubility [1] [13]. The compound exhibits excellent solubility in water and limited solubility in dimethyl sulfoxide, which influences the selection of purification methods [13].
The most effective purification approach involves recrystallization from appropriate solvents [15]. Research demonstrates that quaternary ammonium salts can be purified through precipitation techniques using low-polarity solvents such as hexane or diethyl ether [15]. The precipitation method is particularly effective when the reaction is conducted in chloroform, leading to direct precipitation of the purified product [15].
For dibutylammonium acetate solutions, concentration followed by crystallization represents the standard purification protocol [2]. The process involves controlled evaporation of the solvent under reduced pressure while maintaining temperature control to prevent thermal decomposition [13].
Industrial quality control protocols establish stringent specifications for dibutylammonium acetate purity [2]. The standard specifications require a minimum purity of 95% as determined by nuclear magnetic resonance spectroscopy and other analytical methods [2].
Quality Parameter | Specification | Test Method |
---|---|---|
Purity | >95% | Nuclear Magnetic Resonance [2] |
Appearance | Clear Colorless Solution | Visual Inspection [2] |
Water Content | <0.3% | Karl Fischer Titration [16] |
Molecular Structure | Conforms to Standard | Nuclear Magnetic Resonance [2] |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation and purity assessment [16]. The ¹H nuclear magnetic resonance spectrum of dibutylammonium acetate exhibits characteristic signals for the dibutylammonium cation, including methyl groups at δ0.69 and methylene groups at δ1.14, δ1.46, and δ2.57 [16].
Advanced analytical methods include ion-pair chromatography for purity determination and mass spectrometry for molecular weight confirmation [1] [17]. The compound's role as an ion-pairing reagent in analytical chemistry makes it particularly suitable for chromatographic analysis using reversed-phase liquid chromatography systems [1] [17].
Early work on conjugated bile acids showed that five millimoles per litre dibutylammonium acetate afforded baseline separation of eleven highly polar taurine- and glycine-amidated species on a C18 column, whereas the non-volatile tetra-n-butylammonium phosphate required longer run-times and gave broader peaks [1].
More recent studies comparing dibutylammonium acetate with triethylammonium acetate on single-stranded deoxyribonucleic acid ladders confirm the higher chromatographic power of the butyl reagent (Table 1). The longer alkyl chain increases the hydrophobic surface area of the transient ion-pair, driving stronger partitioning into the stationary phase and amplifying size-based selectivity even among closely related oligomers [2].
Performance metric (single-stranded deoxythymidine ladder, 15–40 nucleotides) | Dibutylammonium acetate | Triethylammonium acetate |
---|---|---|
Resolution between 19- and 20-nucleotide peaks | 3.2 (dimensionless) [2] | < 1, not baseline-resolved [2] |
Separation of 16–19 nucleotide contaminants | Baseline-resolved [2] | Co-eluting shoulder peaks [2] |
Short-mer peak capacity (15–25 nucleotides) | 8 distinct bands in 4 minutes [2] | 5 overlapping bands in 4 minutes [2] |
The same experiment performed on ribonucleic acid resolution standards yielded a twofold increase in resolution for the 20- and 21-nucleotide peaks (2.3 versus 1.0) when dibutylammonium acetate replaced triethylammonium acetate under identical gradient conditions [2].
The electrostatic retention model predicts that retention rises with both alkyl-chain length of the ion-pairing reagent and analyte charge density. Empirical mapping of log P values places dibutylammonium acetate in the “strong” class of ion-pair reagents, surpassing primary amines such as butylamine and greatly exceeding triethylammonium acetate [3].
Applications that exploit this strength include:
Quantification of intracellular nucleotide pools. Mobile phases containing five hundred micromoles per litre dibutylammonium acetate achieved full baseline separation of adenosine triphosphate, guanosine triphosphate, cytidine triphosphate and uridine triphosphate in under fifteen minutes, with retention times spread over a nine-minute window and relative standard deviations below two percent across six replicates [4].
Bioanalysis of gapmer antisense oligonucleotides. Replacing triethylammonium acetate with dibutylammonium acetate raised peak resolution for n-1 metabolites by thirty-five percent and produced symmetric peak shapes (asymmetry factor ≈ 1.05) even for thirty-six-mer sequences rich in phosphorothioate linkages [5].
Direct determination of circulating micro-ribonucleic acid-451. A five millimole per litre dibutylammonium acetate / hexafluoro-2-methyl-2-propanol mobile phase lowered the limit of quantification to 0.5 nanograms per millilitre—ten-fold more sensitive than earlier triethylamine systems—and provided a linear dynamic range from 0.5 to 100 nanograms per millilitre with correlation coefficients above 0.992 [6].
Volatility is essential for coupling ion-pair chromatography to electrospray ionisation. Dibutylammonium acetate meets this requirement while simultaneously suppressing alkaline metal adduction that plagues less hydrophobic cations. Comparative evaluations show:
Mass-spectrometric parameter (micro-ribonucleic acid-451 assay) | Dibutylammonium acetate mobile phase | Triethylammonium acetate mobile phase |
---|---|---|
Limit of quantification | 0.5 ng mL⁻¹ [6] | 5 ng mL⁻¹ (typical literature value) [5] |
Average precursor ion intensity | +280% relative increase [6] | Reference [6] |
Carry-over after three blank injections | < 0.2% of calibration low standard [6] | 1.8% (memory effect) [5] |
The improved signal originates from three synergistic factors: